molecular formula C6H16OSi B8371500 (tert-butoxy)dimethylsilane

(tert-butoxy)dimethylsilane

Cat. No.: B8371500
M. Wt: 132.28 g/mol
InChI Key: BFFJBAVNIXLGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(tert-butoxy)dimethylsilane is an organosilicon compound with the chemical formula C7H18OSi. It is a colorless liquid with a boiling point of 104°C and a density of 0.76 g/mL. This compound is known for its high thermal and chemical stability, making it a valuable reagent in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(tert-butoxy)dimethylsilane is typically synthesized by reacting tert-butyl alcohol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds as follows:

(CH3)3COH+(CH3)2SiCl2(CH3)3COSi(CH3)2+HCl(CH_3)_3COH + (CH_3)_2SiCl_2 \rightarrow (CH_3)_3COSi(CH_3)_2 + HCl (CH3​)3​COH+(CH3​)2​SiCl2​→(CH3​)3​COSi(CH3​)2​+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

In industrial settings, the production of tert-butoxydimethylsilane involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(tert-butoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(tert-butoxy)dimethylsilane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butoxydimethylsilane involves the formation of a stable silyl ether bond with alcohols. This bond is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions. The stability of the silyl ether bond is due to the steric hindrance provided by the tert-butyl group, which protects the silicon atom from nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(tert-butoxy)dimethylsilane is unique due to its combination of high thermal and chemical stability, making it an excellent protecting group for alcohols in complex organic syntheses. Its steric hindrance provides additional protection, allowing for selective reactions and high yields in multi-step syntheses .

Properties

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

IUPAC Name

dimethyl-[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C6H16OSi/c1-6(2,3)7-8(4)5/h8H,1-5H3

InChI Key

BFFJBAVNIXLGLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[SiH](C)C

Origin of Product

United States

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